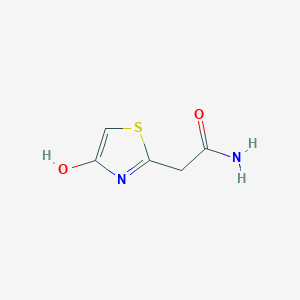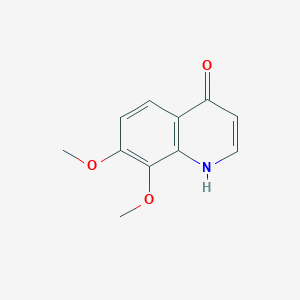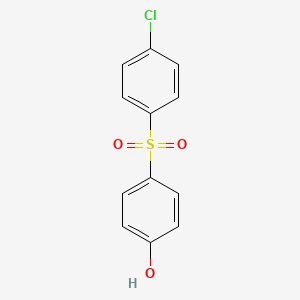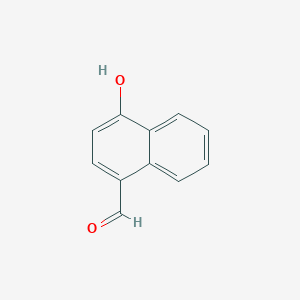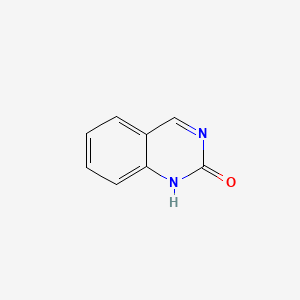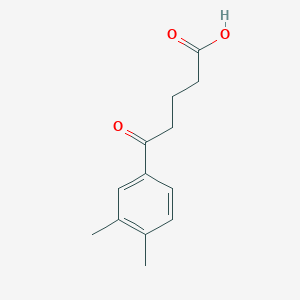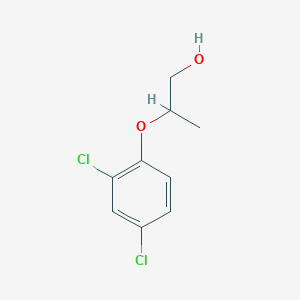
2-(2,4-Dichlorophenoxy)propan-1-ol
Overview
Description
“2-(2,4-Dichlorophenoxy)propan-1-ol” is a chemical compound with the molecular formula C9H10Cl2O2 . It is related to Fluconazole, which is a synthetic antifungal drug .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Dichlorophenoxy)propan-1-ol” consists of 9 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The InChI code for this compound isInChI=1S/C9H10Cl2O2/c10-7-2-3-9 (8 (11)6-7)13-5-1-4-12/h2-3,6,12H,1,4-5H2 . Physical And Chemical Properties Analysis
The molecular weight of “2-(2,4-Dichlorophenoxy)propan-1-ol” is 221.08 g/mol . It has a XLogP3 value of 3.3, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has one hydrogen bond donor and two hydrogen bond acceptors .Scientific Research Applications
- Researchers explore its efficacy in weed management, understanding its mode of action, and optimizing formulations for sustainable agriculture .
- Scientists investigate its effectiveness in cleaning up contaminated sites, especially near industrial areas or chemical spills .
- Researchers study its application methods, toxicity profiles, and environmental impact to ensure safe and sustainable use .
- Scientists explore its effects on cell division, differentiation, and hormonal signaling pathways in plant cells .
- Researchers investigate its mechanisms of action, potential targets, and synergistic effects with other compounds .
Herbicide and Plant Growth Regulator
Environmental Remediation
Wood Preservation
Cell Biology and Plant Physiology
Cancer Research
Synthetic Chemistry and Organic Synthesis
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2/c1-6(5-12)13-9-3-2-7(10)4-8(9)11/h2-4,6,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZNUAGYLOVVPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325762 | |
| Record name | 2-(2,4-dichlorophenoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)propan-1-ol | |
CAS RN |
98919-13-2 | |
| Record name | 2-(2,4-dichlorophenoxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



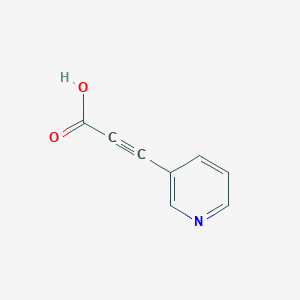
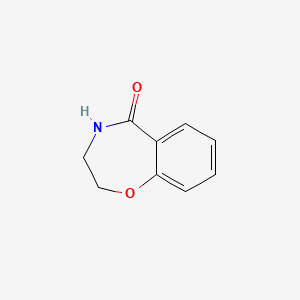

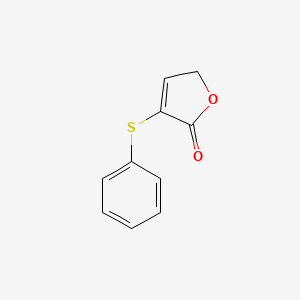
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1296445.png)
